molecular formula C10H17NO B13680850 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine

Cat. No.: B13680850
M. Wt: 167.25 g/mol
InChI Key: MKCPLTAAANOOQQ-UHFFFAOYSA-N
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Description

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine is a heterocyclic compound that features both a pyran and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine typically involves the reaction of dihydropyran with piperidine under specific conditions. One common method involves the use of a catalyst such as molecular iodine to facilitate the reaction . The reaction is typically carried out under solvent-free conditions at ambient temperature, making it a practical and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-4-one derivatives, while reduction can produce tetrahydropyran derivatives .

Scientific Research Applications

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine is unique due to the presence of both pyran and piperidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-(oxan-4-ylidene)piperidine

InChI

InChI=1S/C10H17NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h11H,1-8H2

InChI Key

MKCPLTAAANOOQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2CCOCC2)CNC1

Origin of Product

United States

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